
4-乙烯基吡啶
描述
4-Vinylpyridine (4-VP) is an organic compound with the formula CH2CHC5H4N . It is a derivative of pyridine with a vinyl group in the 4-position . It is a colorless liquid, although impure samples are often brown . This compound has been described as an alkylating reagent to prepare proteins isolated from PAGE gels for peptide mapping by ESI-MS or MALDI-MS4 and MALDI-TOF analysis .
Synthesis Analysis
4-Vinylpyridine is prepared by the condensation of 4-methylpyridine and formaldehyde . In a study, a novel type of poly-4-vinylpyridine chelating polymeric adsorbent (P4VP-g-PS) was prepared using the SI-ATRP method to directly modify 4VP on the CMPS resin surface .Molecular Structure Analysis
The molecular formula of 4-Vinylpyridine is C7H7N . The average mass is 105.137 Da and the monoisotopic mass is 105.057846 Da .Chemical Reactions Analysis
4-VP is sometimes used in biochemistry to alkylate protein cysteine residues . When compared to other alkylation agents, such as iodoacetamide, acrylamide, and N -ethylmaleimide, 4-VP is less reactive, meaning the completion rate of cysteine alkylation is lower, but it also yields fewer side reactions .Physical And Chemical Properties Analysis
The density of 4-Vinylpyridine is 0.975 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.549 (lit.) . The boiling point is 62-65 °C/15 mmHg (lit.) .科学研究应用
Polymers and Derivatives
4-Vinylpyridine is used in the synthesis of a series of N-methyl quaternized derivatives of poly (4-vinylpyridine) (PVP). These derivatives have unexplored optical and solvation properties. The degree of quaternization, obtained by varying the methyl iodide molar ratio, impacts the physicochemical properties of the copolymers .
Surface Modification
4-Vinylpyridine is used in surface modification by immobilizing atoms or particles. This application is beneficial in various fields such as nanotechnology and materials science .
Electrochemical Sensors
The pendant pyridine groups in Poly(4-vinylpyridine) (PVP) make it suitable for use in electrochemical sensors. These sensors can detect changes in the chemical environment and convert them into electrical signals .
Antibacterial Surfaces
4-Vinylpyridine is used in the fabrication of antibacterial surfaces. These surfaces can inhibit the growth of bacteria, making them useful in healthcare and food industries .
pH Sensitive Systems
4-Vinylpyridine is used in the development of pH sensitive systems. These systems can respond to changes in pH, making them useful in various applications such as drug delivery and environmental monitoring .
3D Molecular Level Ordering Systems
4-Vinylpyridine is used in 3D molecular level ordering systems. These systems can organize molecules in a specific 3D arrangement, which is beneficial in materials science and nanotechnology .
Anti-Corrosive Coatings
4-Vinylpyridine is used in anti-corrosive coatings. These coatings can protect materials from corrosion, extending their lifespan and maintaining their performance .
Sorption of Pharmaceuticals
4-Vinylpyridine-based polymeric porous microspheres have been used as effective sorbents for preconcentration and removal of pharmaceuticals like ibuprofen and ketoprofen from the environment .
作用机制
Target of Action
4-Vinylpyridine (4-VP) is an organic compound that primarily targets protein cysteine residues . These residues play a crucial role in protein function, structure, and regulation. By targeting these residues, 4-VP can modify the protein’s properties and influence its interactions with other molecules.
Mode of Action
4-VP interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the 4-VP to the cysteine residues on the protein. This process can change the protein’s structure and function. Compared to other alkylation agents, 4-VP is less reactive, which means the completion rate of cysteine alkylation is lower, but it also yields fewer side reactions .
Result of Action
The alkylation of cysteine residues by 4-VP can result in significant changes at the molecular and cellular levels. These changes can include alterations in protein structure and function, disruptions in protein-protein interactions, and potential impacts on cell signaling and other cellular processes .
Action Environment
The action, efficacy, and stability of 4-VP can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of 4-VP and its ability to alkylate cysteine residues. Additionally, the presence of other reactive molecules can potentially interfere with 4-VP’s action. The temperature and storage conditions can also impact the stability of 4-VP .
安全和危害
未来方向
Polyvinylpyridine (PVPy) is a linearly structured polymer-containing aromatic heterocyclic compound . PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units . The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material . For this reason, this vinyl polymer has been extensively applied in electrode organization for electrochemical applications .
属性
IUPAC Name |
4-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDVPJUYSDEJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-41-1 | |
| Record name | Poly(4-vinylpyridine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0051499 | |
| Record name | 4-Vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Red to dark-brown liquid; [HSDB] | |
| Record name | Pyridine, 4-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Vinylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2230 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
65 °C @ 15 mm Hg | |
| Record name | 4-VINYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol and chloroform; slightly soluble in ether, In water, 29,100 mg/l @ 20 °C | |
| Record name | 4-VINYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9800 @ 20 °C/4 °C | |
| Record name | 4-VINYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.71 [mmHg], VP: 2 mm Hg @ 25 °C, 1.71 mm Hg @ 25 °C | |
| Record name | 4-Vinylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2230 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-VINYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-Vinylpyridine | |
Color/Form |
RED TO DARK BROWN LIQUID | |
CAS RN |
100-43-6, 25232-41-1 | |
| Record name | 4-Vinylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Vinylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-VINYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-vinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ethenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-VINYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56G67XM8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-VINYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Vinylpyridine?
A1: The molecular formula of 4VP is C7H7N, and its molecular weight is 105.14 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 4VP and its polymers?
A2: Researchers commonly employ several spectroscopic techniques, including:
- Infrared (IR) spectroscopy: Used to identify functional groups and analyze interactions, such as hydrogen bonding. [, , , , , , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the polymer chains, including tacticity and copolymer composition. [, , , , ]
- UV-Vis spectroscopy: Useful for studying adsorption phenomena and the formation of charge-transfer complexes. [, , ]
Q3: How does the incorporation of 4VP influence the thermal properties of polymers?
A3: Studies show that incorporating 4VP into polymer systems can:
- Enhance glass transition temperatures (Tg) [], indicating improved thermal stability.
- Delay anhydride formation and improve overall thermal stability in blends like PSIA/PBM4VP. []
Q4: How is 4VP used in catalysis?
A4: 4VP-based polymers can act as supports for metal catalysts. For example, polyethylene-graft-poly(4-vinylpyridine) supports metallocene catalysts for ethylene polymerization. [] Additionally, [Rh(COD)(amine)2]PF6 complexes immobilized on poly(4-vinylpyridine) catalyze the hydroformylation and isomerization of alkenes. []
Q5: Does the structure of the amine ligand in Rh complexes immobilized on poly(4-vinylpyridine) affect catalytic activity?
A5: Yes, studies on alkene hydroformylation and isomerization reveal that the amine ligand significantly influences the catalytic activity of immobilized Rh complexes, with 2-picoline exhibiting higher turnover frequency compared to 4-picoline and 2,6-lutidine. [] This highlights the importance of ligand design in optimizing catalyst performance.
Q6: Can 4VP-functionalized materials be used in heterogeneous catalysis?
A6: Yes, ruthenium complexes immobilized on poly(4-vinylpyridine)-functionalized carbon nanotubes (Ru-PVP/CNT) have been successfully employed as heterogeneous catalysts for the selective aerobic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran, demonstrating excellent catalytic performance and selectivity. []
Q7: Are there computational studies on 4VP-based systems?
A7: While the provided abstracts do not offer detailed insights into computational studies, computational methods like Density Functional Theory (DFT) calculations can be used to investigate the interactions between 4VP and other molecules, predict the properties of 4VP-containing polymers, and guide the design of novel materials.
Q8: What are some interesting applications of 4VP in nanomaterial synthesis?
A8: 4VP plays a crucial role in developing well-defined nanostructures:
- It acts as a structure-directing agent in the synthesis of silica nanotubes and Pd nanoparticle-decorated silica nanotubes through a surface sol-gel process on self-assembled poly(ethylene glycol)-block-poly(4-vinylpyridine) micelles. []
- It facilitates the encapsulation of TiO2 nanoparticles via surface thiol-lactam initiated radical polymerization, creating PVP-g-TiO2 nanocomposites with excellent dispersibility in organic solvents. []
Q9: How is 4VP utilized in biosensor development?
A9: A self-gelatinizable graft copolymer of poly(vinyl alcohol) with 4VP (PVA-g-PVP) serves as an effective immobilization matrix for constructing a tyrosinase-based amperometric biosensor. [] This biosensor exhibits excellent performance in detecting phenol, p-cresol, and catechol, highlighting the potential of 4VP-based materials in sensing applications.
Q10: How does crosslinking affect the properties of poly(4-vinylpyridine)?
A10: Crosslinking significantly impacts the properties of poly(4-vinylpyridine) materials:
- It enhances the mechanical properties of ABA triblock copolymer-based elastomers when transient cross-links are incorporated into the soft middle block of poly(4-vinylpyridine)-b-[(poly(butyl acrylate)-co-polyacrylamide]-b-poly(4-vinylpyridine). []
- It influences the reactivity and additional crosslinking in crosslinked poly(styrene-co-4-vinylpyridine) with dibromoalkanes, with the chain length of the dibromoalkane and solvent polarity playing significant roles. []
Q11: What is the role of 4-vinylpyridine in the adsorption of pollutants?
A11: Crosslinked poly(4-vinylpyridine) effectively adsorbs organic pollutants like phenols and carboxylic acids from aquatic environments. [] This adsorption capacity is attributed to a combination of acid-base interactions and hydrophobic interactions between the pollutants and the polymer. []
Q12: Can 4-vinylpyridine be used to modify activated carbon for enhanced adsorption?
A12: Yes, quaternized poly(4-vinylpyridine) coated activated carbon exhibits enhanced adsorption of chromium(VI) from aqueous solutions. [] The adsorption process follows a diffusion-controlled mechanism, and the modified material shows potential for efficient chromium(VI) removal and recovery. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




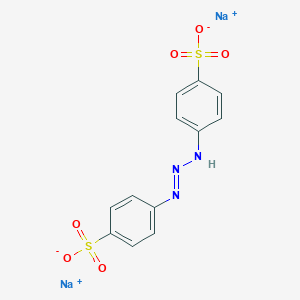
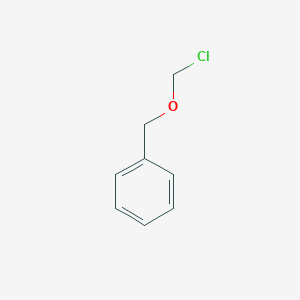
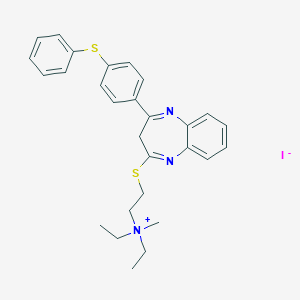

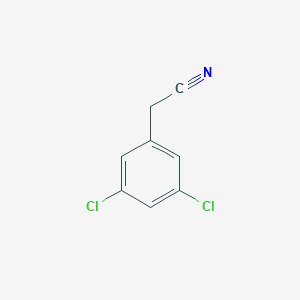
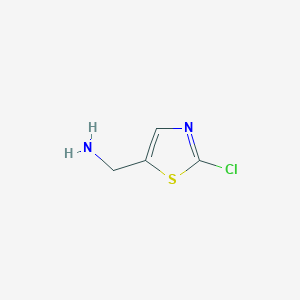



![1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B30993.png)
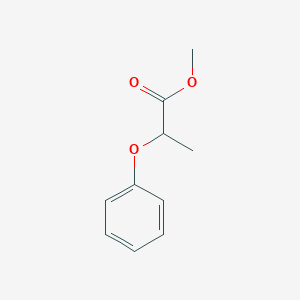

![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)